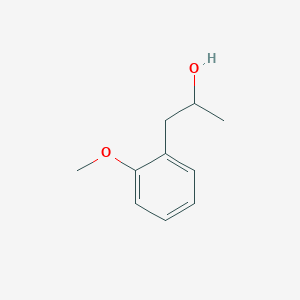

1-(2-Methoxyphenyl)propan-2-ol

Descripción general

Descripción

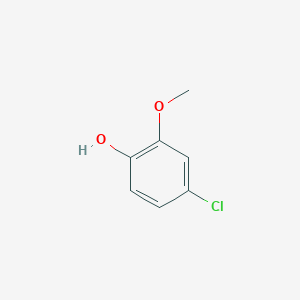

The compound 1-(2-Methoxyphenyl)propan-2-ol is a chemical structure that is part of various research studies due to its relevance in medicinal chemistry and material science. It is often a key fragment in the synthesis of compounds with potential biological activity, such as adrenoceptor antagonists and antimicrobial agents. The methoxy group attached to the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its biological activity and interaction with various receptors .

Synthesis Analysis

The synthesis of compounds related to 1-(2-Methoxyphenyl)propan-2-ol involves various chemical reactions. For instance, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, showcasing the importance of stereochemistry in the biological activity of such compounds . Additionally, the preparation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols indicates the versatility of the methoxyphenyl propanol backbone in synthesizing biologically active compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 1-(2-Methoxyphenyl)propan-2-ol moiety has been elucidated using various spectroscopic techniques and computational methods. For example, the structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol was performed using time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . Similarly, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

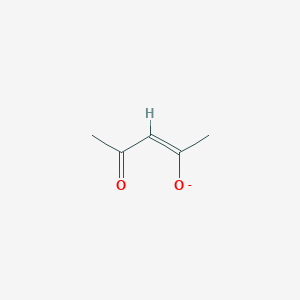

The chemical reactivity of the 1-(2-Methoxyphenyl)propan-2-ol scaffold can be inferred from studies on related compounds. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes to produce butane-1,4-diol and 2-methylpropan-1-ol indicates the potential transformations that can occur at the propanol moiety . Additionally, the cyclization of 3-(p-methylphenyl)propan-1-ol via alkoxyl radical and aryl radical cation intermediates demonstrates the complex reaction pathways that can be involved in the synthesis of cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1-(2-Methoxyphenyl)propan-2-ol unit are influenced by the presence of functional groups and the overall molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms and aggregation-induced emission, highlighting the impact of the methoxy group on the photophysical properties . The antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones also reflect the biological relevance of the methoxyphenyl propanol structure .

Aplicaciones Científicas De Investigación

Solubility and Crystallization

- Solubility Measurement and Modeling: The solubility of para-methoxyphenylacetic acid, which is structurally related to 1-(2-Methoxyphenyl)propan-2-ol, has been studied in various solvents including propan-2-ol. This research is crucial for the purification process of such compounds via crystallization, offering insights into the solid-liquid phase equilibrium and the solubility behavior in different solvents (Tangirala et al., 2018).

Synthesis and Biological Activities

- Synthesis and Biological Evaluation: A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, structurally related to 1-(2-Methoxyphenyl)propan-2-ol, have been synthesized and evaluated for antimicrobial and antiradical activities. This research expands the understanding of the biological activities of similar compounds (Čižmáriková et al., 2020).

- Anticancer Activity: Compounds structurally related to 1-(2-Methoxyphenyl)propan-2-ol, such as millettinol, have shown potent cytotoxicity against various cancer cell lines. This highlights the potential of structurally similar compounds in anticancer applications (Rayanil et al., 2011).

- Chiral Switch in Synthesis: Research on the chiral switch in the configuration of 1-(p-methoxyphenyl)-propan-2-ol, a compound similar to 1-(2-Methoxyphenyl)propan-2-ol, highlights the importance of stereochemistry in the synthesis of biologically active compounds (Petkova & Král, 2010).

Applications in Material Science

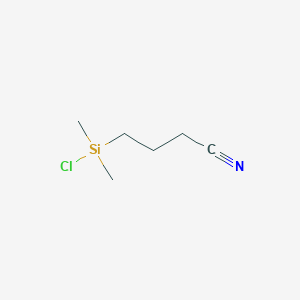

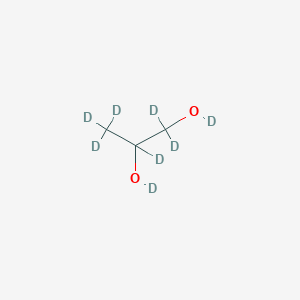

- Pyrolytic Reactivities: Studies on the pyrolytic reactivities of deuterated lignin model dimers, including those structurally related to 1-(2-Methoxyphenyl)propan-2-ol, provide insights into the radical chain reactions during lignin pyrolysis. This research is significant for understanding the chemical processes involved in biomass conversion (Watanabe et al., 2015).

Pharmacokinetics

- LC-MS/MS Method for Quantification: Research involving LC-MS/MS methods for the simultaneous quantification of aminopropan-2-ol derivatives, related to 1-(2-Methoxyphenyl)propan-2-ol, contributes to the understanding of the pharmacokinetics of these compounds (Walczak, 2014).

Enzymatic Catalysis

- Lipase-mediated Transformation: Studies on the lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol, a compound similar to 1-(2-Methoxyphenyl)propan-2-ol, demonstrate the potential application of these compounds in biodiesel production (Modi et al., 2006).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342130 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)propan-2-ol | |

CAS RN |

15541-26-1 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)

![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)